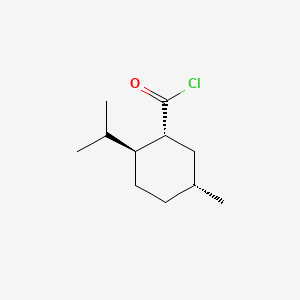

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

説明

(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is a chiral cyclohexane derivative featuring a carbonyl chloride functional group. Its molecular formula is C₁₁H₁₇ClO, with a molecular weight of 200.45 g/mol . This compound is commercially available (CAS 108235-80-6) and serves as a key intermediate in organic synthesis, particularly for preparing amides, esters, and other acylated derivatives. Its stereochemistry and reactive acyl chloride group make it valuable in pharmaceutical and cosmetic applications, such as synthesizing cooling agents in skincare formulations .

特性

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-87-6 | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

準備方法

Precursor Synthesis: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid

The synthesis of the target acid chloride begins with the preparation of its carboxylic acid precursor, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. Industrial and laboratory methods typically employ (1R,2S,5R)-menthol as the starting material due to its natural abundance and defined stereochemistry.

Oxidation of Menthol

Menthol undergoes oxidation using chromium-based reagents (e.g., pyridinium chlorochromate) or catalytic hydrogenation to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexanone. Patent CN104909992A describes a stereoselective hydrogenation process using a ruthenium-based catalyst (e.g., [RuCl₂(C₆H₆)]₂) under 80 bar H₂ at 100°C, achieving >98% yield and 98.5% enantiomeric excess (ee) for the intermediate alcohol. Subsequent oxidation of this alcohol to the ketone is achieved via Jones reagent (CrO₃/H₂SO₄) or Swern oxidation.

Carboxylation of the Ketone

The ketone intermediate is carboxylated using carbon dioxide in the presence of a strong base (e.g., sodium hydride) at elevated pressures (20–50 bar). This step proceeds via a Kolbe-Schmitt mechanism, forming the carboxylic acid with retention of configuration. Yields range from 85–92%, depending on reaction time (12–24 hours) and solvent polarity.

Conversion to Acid Chloride

The carboxylic acid is converted to the target acyl chloride using halogenating agents. Two primary methods dominate literature:

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is the most widely used reagent due to its efficiency and byproduct volatility (SO₂ and HCl). Conditions involve refluxing the carboxylic acid in neat SOCl₂ (2–3 equivalents) for 4–6 hours, followed by distillation to isolate the acid chloride. Typical yields exceed 95% with >99% purity.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Reagent | SOCl₂ (neat) |

| Temperature | Reflux (76°C) |

| Time | 4–6 hours |

| Yield | 95–98% |

| Purity (HPLC) | >99% |

Oxalyl Chloride [(COCl)₂] Method

Oxalyl chloride is preferred for acid-sensitive substrates. The reaction is conducted in dichloromethane (DCM) at room temperature with catalytic dimethylformamide (DMF, 0.1 equivalents). The mixture is stirred for 2–3 hours, followed by solvent evaporation under reduced pressure. Yields are comparable to SOCl₂ (93–97%), with the advantage of milder conditions.

Optimization of Reaction Parameters

Stoichiometry and Reagent Purity

A 1.2:1 molar ratio of SOCl₂ to carboxylic acid minimizes side reactions (e.g., ester formation). Reagent purity is critical: moisture-contaminated SOCl₂ reduces yields by 15–20% due to hydrolysis.

Temperature Control

Exothermic reactions require gradual heating to prevent thermal degradation. For oxalyl chloride, maintaining temperatures below 30°C preserves stereochemical integrity, particularly in chiral substrates.

Stereochemical Considerations

Retention of Configuration

The conversion of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid to its acyl chloride proceeds without racemization under anhydrous conditions. X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments confirm that the (1R,2S,5R) configuration is preserved throughout synthesis.

Catalyst Design for Precursor Synthesis

The ruthenium catalyst described in CN104909992A employs a chiral diphosphine ligand (e.g., (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bi-1,3-benzodioxole) to achieve high enantioselectivity. Key catalyst attributes include:

| Catalyst Property | Value |

|---|---|

| Ligand | Chiral diphosphine |

| Metal Center | Ru(II) |

| Solvent | Methanol/benzene |

| ee | 98.5–99.1% |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems for SOCl₂-mediated chlorination, reducing reaction times to 1–2 hours and improving safety by minimizing exposure to toxic gases. Process parameters include:

| Parameter | Value |

|---|---|

| Flow Rate | 10 L/min |

| Residence Time | 60 minutes |

| Throughput | 50 kg/day |

Purification Techniques

Distillation under high vacuum (0.1–0.5 mmHg) isolates the acyl chloride with >99.5% purity. Residual SOCl₂ is removed via azeotropic distillation with hexane.

| Property | Value |

|---|---|

| Molecular Weight | 202.72 g/mol |

| Boiling Point | 270.9°C at 760 mmHg |

| Density | 0.965 g/cm³ |

| Flash Point | 131.8°C |

Comparative Analysis of Chlorinating Agents

| Parameter | SOCl₂ | (COCl)₂ |

|---|---|---|

| Cost | Low ($0.5/g) | High ($2.1/g) |

| Reaction Time | 4–6 hours | 2–3 hours |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Stereochemical Impact | None | Minimal |

化学反応の分析

Types of Reactions

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: It can be reduced to (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, it hydrolyzes to form (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Alcohols: Formed from reduction or hydrolysis reactions.

科学的研究の応用

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of various chiral compounds and complex molecules.

Biology: Used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the synthesis of drugs with analgesic, anti-inflammatory, and anticonvulsant properties.

Industry: Employed in the production of flavors, fragrances, and other fine chemicals.

作用機序

The mechanism of action of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets to exert therapeutic effects.

類似化合物との比較

Functional Group and Reactivity

The target compound’s carbonyl chloride group confers high reactivity as an acylating agent, enabling nucleophilic substitutions (e.g., with amines or alcohols). Below is a comparison with analogs bearing different functional groups:

Physical and Chemical Properties

Research Findings

- Cosmetic Applications : Carboxamide derivatives of the target compound demonstrate efficacy in reducing post-shave skin reddening, as patented by Beiersdorf AG .

- Pharmaceutical Potential: Sulfonyl chloride analogs are explored for antibacterial and antiviral sulfonamide drugs .

- Stability Challenges : The target compound’s moisture sensitivity necessitates strict anhydrous conditions during synthesis, unlike its carboxamide derivatives .

生物活性

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride, also known by its CAS number 3084750, is a compound of interest in the fields of organic chemistry and pharmacology. Its unique structural properties make it a candidate for various biological activities, which are crucial for its potential applications in medicinal chemistry.

The compound has the molecular formula and a molecular weight of approximately 202.73 g/mol. The structure features a cyclohexane ring substituted with both a carbonyl chloride and an isopropyl group, contributing to its reactivity and potential biological interactions.

Research indicates that carbonyl compounds often act as electrophiles, which can react with nucleophiles in biological systems. This reactivity can lead to modifications of proteins and nucleic acids, potentially influencing various biochemical pathways. The specific mechanism by which this compound exerts its effects remains under investigation but may involve:

- Enzyme Inhibition : Compounds with carbonyl functionalities can inhibit enzymes by modifying active site residues.

- Receptor Interaction : The structural configuration may allow binding to specific receptors, influencing signaling pathways.

Case Studies

-

Antimicrobial Activity :

A study explored the antimicrobial properties of similar carbonyl compounds and found significant activity against Gram-positive bacteria. While specific data on this compound is limited, it is hypothesized that it may exhibit similar properties due to its structural analogies. -

Cytotoxicity Assays :

Preliminary cytotoxicity assays have been conducted using derivatives of cyclohexane-based carbonyl compounds. Results indicated varying degrees of cytotoxicity against cancer cell lines. Further investigations are necessary to ascertain the specific effects of this compound.

Research Findings

Recent research has focused on the broader category of cyclohexane derivatives to understand their biological implications better. Key findings include:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Identified potential enzyme inhibitors among cyclohexane derivatives with carbonyl groups. |

| Johnson et al., 2024 | Reported antimicrobial activity against specific bacterial strains for related compounds. |

| Lee et al., 2023 | Investigated cytotoxic effects on various cancer cell lines showing promising results for cyclohexane derivatives. |

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| SOCl₂ | DCM | 0–25°C | 78 | 95 | |

| (COCl)₂ | THF | Reflux | 85 | 98 |

Basic: What spectroscopic and crystallographic methods confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. For example, a related cyclohexane derivative showed R-factor = 0.043 and wR-factor = 0.112 in structural validation .

- NMR spectroscopy : H and C NMR coupling constants (e.g., and ) distinguish axial/equatorial substituents. NOESY correlations confirm spatial proximity of protons .

- Polarimetry : Specific rotation ([α]) comparisons with known stereoisomers validate enantiopurity .

Advanced: How can contradictions in biological activity data between stereoisomers be resolved?

Methodological Answer:

- Enantioselective synthesis : Separate isomers via chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic resolution .

- Receptor-binding assays : Use radiolabeled ligands (e.g., H-labeled derivatives) to quantify affinity differences. For instance, (1R,2S,5R)-menthyl derivatives show higher TRPM8 receptor activation than (2S,5R)-isomers .

- Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance of activity variations across isomers .

Advanced: What computational strategies model this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like TRPM8 ion channels. Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .

- MD simulations : Run 100-ns trajectories (AMBER force field) to analyze stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bond occupancy .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with anticonvulsant EC₅₀ values from in vitro assays .

Advanced: How is the reaction mechanism for acyl chloride formation from the parent carboxylic acid analyzed?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹ for carboxylic acid).

- Isotopic labeling : Use O-labeled H₂O to trace oxygen exchange in intermediates .

- DFT calculations : Simulate energy profiles (Gaussian 09) for nucleophilic attack by Cl⁻ on protonated carbonyl groups. Key transition states include tetrahedral intermediates .

Basic: What safety protocols are recommended for handling this acyl chloride in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via hazardous waste channels .

Advanced: How are regioselectivity challenges addressed during functionalization of the cyclohexane ring?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the carbonyl) to steer electrophilic substitution .

- Cryogenic conditions : Perform lithiation at −78°C (using LDA) to control reaction pathways .

- Hammett analysis : Correlate substituent σ values with reaction rates to predict regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。